Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester
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Overview
Description
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester is a complex organic compound with a unique structure that combines acetic acid, chloro, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester typically involves the reaction between arylhydrazine and quinazolinone. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazono derivatives and esters, such as:
- Acetic Acid, Chloro((4-methoxyphenyl)hydrazono)-, Methyl Ester
- Acetic Acid, Chloro((2-methoxyphenyl)hydrazono)-, Methyl Ester
- Acetic Acid, Chloro((3-ethoxyphenyl)hydrazono)-, Methyl Ester
Uniqueness
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups may enhance its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
96722-47-3 |
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Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
methyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-5-3-4-7(6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- |
InChI Key |
ZLHIFGKYLOUABG-LCYFTJDESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N/N=C(/C(=O)OC)\Cl |
Canonical SMILES |
COC1=CC=CC(=C1)NN=C(C(=O)OC)Cl |
Origin of Product |
United States |
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